Nitrone, alpha-(p-methoxyphenyl)-N-phenyl-

説明

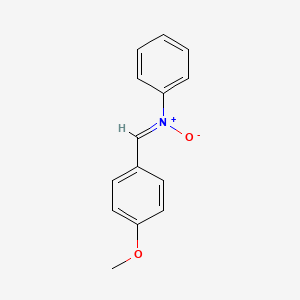

Nitrone, alpha-(p-methoxyphenyl)-N-phenyl- is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.

The exact mass of the compound Nitrone, alpha-(p-methoxyphenyl)-N-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102883. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Nitrone, alpha-(p-methoxyphenyl)-N-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitrone, alpha-(p-methoxyphenyl)-N-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Nitrone, alpha-(p-methoxyphenyl)-N-phenyl- is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and related studies.

Nitrone compounds are characterized by the presence of a nitrone functional group, which is known for its ability to act as a radical trap. The specific structure of Nitrone, alpha-(p-methoxyphenyl)-N-phenyl- contributes to its unique reactivity and biological properties.

Structure

The molecular formula of Nitrone, alpha-(p-methoxyphenyl)-N-phenyl- is CHN\O. Its structure includes a methoxy group attached to a phenyl ring, which may influence its electronic properties and biological interactions.

Antioxidant Properties

Nitrones are recognized for their radical-trapping abilities. Research indicates that Nitrone, alpha-(p-methoxyphenyl)-N-phenyl- exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is implicated in various diseases.

Case Study: Neuroprotection

In a study examining neuroprotective effects, derivatives of nitrones were shown to protect glial cells from oxidative stress induced by t-butyl hydroperoxide (tBuOOH). The protective effect correlated with the lipophilicity of the compounds, suggesting that structural modifications can enhance neuroprotective efficacy .

Enzyme Inhibition

Nitrone derivatives have been explored as enzyme inhibitors. For instance, in vitro studies have demonstrated that certain nitrones can inhibit α-glucosidase activity. The structure-activity relationship (SAR) analysis highlighted that substituents on the phenyl ring significantly affect inhibitory potency. Compounds with electron-donating groups exhibited varying degrees of inhibitory activity, indicating that electronic effects play a role in enzyme interaction .

| Compound | IC50 (µM) | Comments |

|---|---|---|

| Nitrone A | 53.7 ± 3.4 | Moderate activity against α-glucosidase |

| Nitrone B | 80.3 ± 5.2 | Weak inhibitory activity |

| Nitrone C | 32.0 ± 4.1 | Strong inhibitory activity |

Anticancer Activity

Recent studies have also explored the anticancer potential of nitrone derivatives. For example, hybrid compounds incorporating nitrone moieties have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

The anticancer effects are believed to arise from multiple mechanisms:

- Cell Cycle Arrest : Certain nitrones have been shown to induce cell cycle arrest at specific phases (e.g., G2/M phase), thereby inhibiting cancer cell growth.

- Reactive Oxygen Species (ROS) Modulation : By trapping free radicals, these compounds may reduce ROS levels, which are often elevated in cancerous cells.

科学的研究の応用

Neuroprotective Effects

Nitrones, including alpha-(p-methoxyphenyl)-N-phenyl-, have been studied for their neuroprotective properties. Research demonstrates that nitrones can reduce infarct volume in models of cerebral ischemia, suggesting their potential in stroke treatment. For instance, NXY-059, a nitrone derivative, has shown effectiveness in penetrating the blood-brain barrier and influencing delayed events leading to infarction (Kuroda et al., 1999) .

Radical Trapping and Antioxidant Properties

Nitrones are recognized for their ability to act as spin traps and antioxidants. They can effectively inhibit lipid peroxidation, thereby protecting cellular structures from oxidative damage. A study by Thomas et al. (1996) highlighted that cyclic variants of PBN (alpha-phenyl-N-tert-butyl nitrone) exhibited superior radical scavenging capabilities compared to traditional nitrones .

Anti-aging and Disease Prevention

Research indicates that nitrones may play a role in anti-aging and the prevention of age-related diseases. They have been shown to mitigate neuroinflammatory processes and reactive oxygen species production in models of Alzheimer's disease and cancer (Floyd et al., 2002; Floyd et al., 2008) . This suggests a broader application in pharmacological interventions aimed at aging-related conditions.

Suppression of Free Radical Production

Alpha-(p-methoxyphenyl)-N-phenyl- has been investigated for its ability to suppress free radical production, contributing to its neuroprotective effects in ischemia-reperfusion injury models. Studies utilizing electron paramagnetic resonance (EPR) have confirmed the efficacy of related nitrones in reducing radical adduct formation during such injuries (Sen & Phillis, 1993) .

Cellular Protection Against Oxidative Stress

Research on α-aryl-N-aryl nitrones reveals significant cytoprotection in human neuroblastoma cells under oxidative stress conditions. This suggests their potential therapeutic use in treating diseases associated with oxidative stress .

Anti-cancer Activity

Nitrones like alpha-(p-methoxyphenyl)-N-phenyl- have demonstrated anti-cancer properties in experimental models. Their mechanisms include suppression of nitric oxide production and inhibition of NF-κB activation, providing a novel approach for cancer therapy (Floyd et al., 2011) .

Synthetic Chemistry Applications

The compound also finds utility in synthetic organic chemistry. For example, it has been used in the Friedel–Crafts addition reactions with indoles to yield various adducts efficiently. The reaction conditions have been optimized to enhance yield and selectivity, showcasing its versatility as a reagent in organic synthesis .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Neuroprotection | Reduces infarct volume; potential stroke treatment |

| Radical Trapping | Acts as an effective spin trap; inhibits lipid peroxidation |

| Anti-aging | Mitigates neuroinflammatory processes; potential for age-related disease prevention |

| Free Radical Suppression | Suppresses free radical production; protective effects in ischemia-reperfusion injury |

| Cellular Protection | Significant cytoprotection under oxidative stress |

| Anti-cancer Activity | Suppresses NO production; inhibits NF-κB activation |

| Synthetic Chemistry | Used in Friedel–Crafts reactions; versatile reagent |

Case Studies

- Neuroprotection : In a study involving rats subjected to focal cerebral ischemia, administration of NXY-059 resulted in a significant reduction in infarct volume compared to control groups, highlighting the compound's therapeutic potential for stroke management.

- Antioxidant Activity : Research comparing the antioxidant properties of various nitrones demonstrated that cyclic variants exhibited enhanced inhibition of lipid peroxidation compared to traditional compounds like PBN.

- Cancer Therapy : Experimental models indicated that nitrones could inhibit cancer cell proliferation through mechanisms involving reactive oxygen species modulation and inflammatory pathway interference.

化学反応の分析

Friedel–Crafts Addition Reactions

This nitrone participates in silylative Friedel–Crafts aminoalkylation reactions with indoles. When promoted by trimethylsilyl triflate (TMSOTf), it reacts with N-methylindole to form C3-alkylated indole derivatives in high yields (up to 98%) . Key findings include:

Reaction Conditions & Selectivity

-

Temperature : Reactions proceed at room temperature or 0°C .

-

Irreversibility : Crossover experiments confirmed no reversion of products under reaction conditions, indicating kinetic control .

Substrate Scope

| Substrate | Product Yield | Reaction Time (h) |

|---|---|---|

| N-Methylindole | 93% | 0.5 |

| Allyl-substituted | 74% | 0.5 |

| Branched aliphatic | 69% | 1 |

The reaction is incompatible with unprotected indoles or heteroaromatics like benzofuran .

Synthetic Preparation

This nitrone is synthesized via condensation of phenylhydroxylamine with para-methoxybenzaldehyde in ethanol :

Procedure

-

Reactants : Phenylhydroxylamine (2.8 mmol) + p-methoxybenzaldehyde (3 mmol).

-

Solvent : Dry ethanol (5 mL).

-

Conditions : Stirred at 35°C for 2 hours.

Reaction Limitations

-

Non-Reactive Substrates : Does not react with dimethyl acetals of aldehydes (e.g., acetaldehyde) .

-

Sensitivity : Unprotected indoles lead to non-quantitative N-silylation, complicating product isolation .

Mechanistic Insights

The methoxy group’s electron-donating resonance effect stabilizes the nitrone’s electrophilic nitronyl carbon, enhancing reactivity in Friedel–Crafts reactions . Computational studies suggest that substituent-induced charge density changes at the nitronyl carbon correlate with radical addition rates .

This compound’s utility lies in its ability to mediate regioselective C–C bond formations under mild conditions, though its application is currently restricted to N-alkylindoles and aromatic aldehydes . Further studies on its radical-trapping efficiency in biological systems remain unexplored.

特性

IUPAC Name |

1-(4-methoxyphenyl)-N-phenylmethanimine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14-9-7-12(8-10-14)11-15(16)13-5-3-2-4-6-13/h2-11H,1H3/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBHBSRKHBYUKU-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=[N+](/C2=CC=CC=C2)\[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3585-93-1 | |

| Record name | Benzenamine, N-((4-methoxyphenyl)methylene)-, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003585931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。